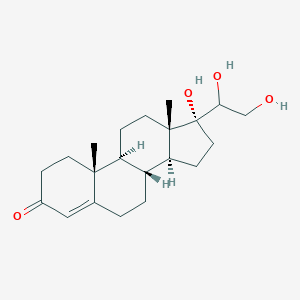

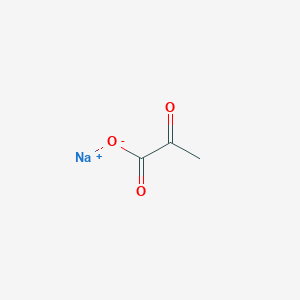

丙酮酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

丙酮酸钠在科学研究中具有广泛的应用:

作用机制

丙酮酸钠通过多种机制发挥作用:

能量产生: 它被转化为乙酰辅酶 A,后者进入三羧酸 (TCA) 循环以产生 ATP.

抗氧化特性: 丙酮酸钠清除过氧化氢等活性氧 (ROS),从而减少氧化应激.

代谢途径: 它在糖酵解和糖异生中起作用,影响葡萄糖代谢和能量产生.

类似化合物:

丙酮酸: 丙酮酸的共轭酸形式,参与类似的代谢途径.

乳酸: 丙酮酸的还原形式,在厌氧条件下产生.

乙酰辅酶 A: 代谢中的关键中间体,由丙酮酸形成.

丙酮酸钠的独特性: 丙酮酸钠因其在水中的稳定性和溶解度而独树一帜,与丙酮酸相比,它更容易处理和用于各种应用 . 它能够穿过血脑屏障及其对氧化应激的保护作用使其区别于其他类似化合物 .

生化分析

Biochemical Properties

Sodium pyruvate is produced as part of glycolysis and is an intermediate in many metabolic pathways . It interacts with various enzymes and proteins, acting as a reducing agent in biocompatible aqueous photoinduced azide–alkyne cycloaddition (CuAAC) reactions .

Cellular Effects

Sodium pyruvate has protective effects against oxygen radicals . It plays a crucial role in maintaining cell viability and energy production under high-glucose conditions . It influences cell function by maintaining glycolysis–TCA cycle flux and ATP production under high-glucose conditions .

Molecular Mechanism

Sodium pyruvate exerts its effects at the molecular level by suppressing poly (ADP-ribose) polymerase (PARP) activity, thereby maintaining glycolysis–TCA cycle flux and ATP production under high-glucose conditions .

Temporal Effects in Laboratory Settings

The effects of sodium pyruvate can change over time in laboratory settings. For instance, it triggers a copper (I)-catalyzed 1,3-dipolar cycloaddition reaction under UV light irradiation, exhibiting oxygen tolerance and temporal control .

Dosage Effects in Animal Models

The effects of sodium pyruvate vary with different dosages in animal models. For example, treatment with exogenous sodium pyruvate has been shown to ameliorate hyperglycemia, retinopathy, and nephropathy in streptozotocin-induced diabetic animals .

Metabolic Pathways

Sodium pyruvate is involved in various metabolic pathways. It can be converted into acetyl CoA and enter the TCA Cycle . It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

Sodium pyruvate is transported and distributed within cells and tissues. It is incorporated into cells via monocarboxylate transporters (MCTs) .

Subcellular Localization

Sodium pyruvate is localized within various subcellular compartments. Its activity or function can be influenced by its localization or accumulation .

准备方法

合成路线和反应条件: 一种制备丙酮酸钠的方法涉及重结晶。 该过程包括将丙酮酸钠粗品溶解在纯水中,过滤以去除无机杂质,然后通过将溶液加入含有无水乙醇的冰浴中来结晶和沉淀丙酮酸钠 . 然后将湿产品在减压下干燥,过筛和研磨以获得纯白色固体丙酮酸钠 .

工业生产方法: 丙酮酸钠的工业生产通常涉及丙酮酸的化学合成,然后用氢氧化钠中和以形成丙酮酸钠。 该过程可以优化以获得高产率和纯度,使其适用于大规模生产 .

化学反应分析

反应类型: 丙酮酸钠会发生各种化学反应,包括:

还原: 在厌氧条件下,它可以被还原生成乳酸.

常用试剂和条件:

氧化: 过氧化氢是丙酮酸钠氧化中常用的试剂.

还原: 乳酸脱氢酶是一种催化丙酮酸还原为乳酸的酶.

主要产物:

氧化: 乙酸盐、水和二氧化碳.

还原: 乳酸.

相似化合物的比较

Pyruvic Acid: The conjugate acid form of pyruvate, involved in similar metabolic pathways.

Lactate: The reduced form of pyruvate, produced under anaerobic conditions.

Acetyl-CoA: A key intermediate in metabolism, formed from pyruvate.

Uniqueness of Sodium Pyruvate: Sodium pyruvate is unique due to its stability and solubility in water, making it easier to handle and use in various applications compared to pyruvic acid . Its ability to cross the blood-brain barrier and its protective effects against oxidative stress further distinguish it from other similar compounds .

属性

CAS 编号 |

113-24-6 |

|---|---|

分子式 |

C3H4NaO3 |

分子量 |

111.05 g/mol |

IUPAC 名称 |

sodium;2-oxopropanoate |

InChI |

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6); |

InChI 键 |

DAQHMCWYXJEOCG-UHFFFAOYSA-N |

SMILES |

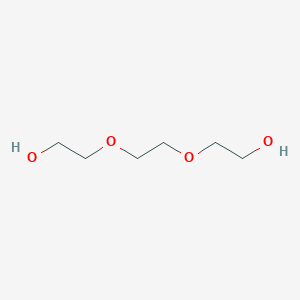

CC(=O)C(=O)[O-].[Na+] |

手性 SMILES |

CC(=O)C(=O)[O-].[Na+] |

规范 SMILES |

CC(=O)C(=O)O.[Na] |

Key on ui other cas no. |

113-24-6 |

物理描述 |

Liquid; Dry Powder White to pale yellow powder; [Alfa Aesar MSDS] |

Pictograms |

Irritant |

同义词 |

2-Oxopropanoic Acid Sodium Salt; Sodium Pyruvate; Sodium α-Ketopropionate; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

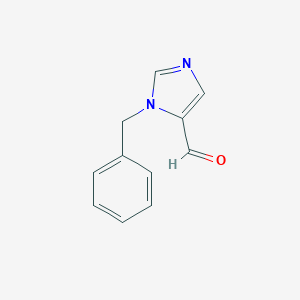

![N-(1H-Benzo[d]imidazol-1-yl)-N-methylformamide](/img/structure/B127399.png)

![2-[Bis(pyridin-2-ylmethyl)amino]ethanol](/img/structure/B127410.png)